molecular formula C12H15F3N4O4S2 B12711402 Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester CAS No. 141283-65-0

Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester

Cat. No.: B12711402
CAS No.: 141283-65-0
M. Wt: 400.4 g/mol
InChI Key: FHGAUGDCTIUYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, trifluoromethyl group, and ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester typically involves multiple steps One common method includes the reaction of a pyridine derivative with ethylsulfonyl chloride to introduce the ethylsulfonyl groupThe final step involves the formation of the carbamic acid ester by reacting the intermediate with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .

Scientific Research Applications

Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-[[(phenylamino)thioxomethyl]amino]ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid 2-isopropoxycarbonylamino-ethyl ester

Uniqueness

Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

141283-65-0

Molecular Formula

C12H15F3N4O4S2

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl N-[[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamothioyl]carbamate

InChI

InChI=1S/C12H15F3N4O4S2/c1-3-23-11(20)18-10(24)17-8-5-7(12(13,14)15)6-16-9(8)19-25(21,22)4-2/h5-6H,3-4H2,1-2H3,(H,16,19)(H2,17,18,20,24)

InChI Key

FHGAUGDCTIUYAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.